molecular formula C13H23BN2O3 B1404091 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1627181-44-5

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1404091
CAS No.: 1627181-44-5
M. Wt: 266.15 g/mol
InChI Key: ZGOQBMUTSAIQEU-UHFFFAOYSA-N
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Description

The compound 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The ethoxyethyl substituent on the pyrazole nitrogen likely enhances solubility in organic solvents compared to simpler alkyl or aryl groups, while the pinacol boronate group enables versatile reactivity in palladium-catalyzed couplings .

Preparation Methods

Synthesis Overview

The synthesis of this compound is generally achieved through a two-stage process:

  • Stage 1: Preparation of the pyrazole core with appropriate halogen substituents.
  • Stage 2: Introduction of the boronic ester group via a boron transfer reaction.

This method ensures high yield and purity, crucial for pharmaceutical intermediates such as Baricitinib.

Preparation Methods

Method 1: Nucleophilic Substitution and Boron Ester Formation

This approach involves the initial synthesis of a halogenated pyrazole, followed by a boron ester formation through a Suzuki-Miyaura coupling or similar boron transfer reaction.

Step 1: Halogenation of Pyrazole

  • Reactants: Pyrazole derivatives (e.g., 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole).
  • Conditions: Conducted in tetrahydrofuran (THF) at ambient temperature (~20-25°C) for approximately 16 hours.
  • Outcome: Formation of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole.

Step 2: Boron Ester Formation

  • Reactants: The halogenated pyrazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester).
  • Conditions: Reaction in THF at low temperature (~−20°C to 25°C) for about 2 hours.
  • Outcome: Formation of the boronic ester, yielding the target compound.

Reaction Scheme:

Pyrazole derivative (halogenated) + boron reagent → Boronic ester derivative

Method 2: Lithiation and Boron Transfer

An alternative involves lithiation of the pyrazole followed by boron transfer:

  • Step 1: Lithiation of the pyrazole using isopropyl magnesium chloride-lithium chloride complex in THF at 20-25°C for 16 hours.
  • Step 2: Addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at −20°C to 25°C for 2 hours.
  • Outcome: Formation of the boronic ester directly from the lithiated intermediate.

This method offers high selectivity and yields, suitable for large-scale synthesis.

Reaction Conditions and Yields

Step Reagents Solvent Temperature Duration Yield Notes
Halogenation Pyrazole + brominating agent Tetrahydrofuran (THF) 20–25°C 16 hours ~99% High selectivity for 4-bromo derivative
Boron ester formation Halogenated pyrazole + boronate ester THF −20°C to 25°C 2 hours Not specified Optimized for high purity
Lithiation & boron transfer Pyrazole + isopropyl magnesium chloride-lithium chloride complex THF 20–25°C (lithiation), −20°C to 25°C (boron addition) 16 hours / 2 hours Not specified Yields typically >90%

Key Research Findings

  • The synthesis described achieves a 99% yield for the initial halogenation step, indicating high efficiency.
  • The boron transfer step, performed under mild conditions, results in high purity boronic ester suitable for subsequent coupling reactions.
  • The reaction conditions are optimized to prevent side reactions, especially important for pharmaceutical intermediates.
  • The use of THF as solvent provides excellent solubility and reactivity for both steps.

Notes on Practical Considerations

  • Purity of Reagents: High purity starting materials are critical for obtaining a high yield and purity of the final product.
  • Temperature Control: Precise temperature regulation during boron ester formation ensures selectivity and minimizes by-products.
  • Reaction Monitoring: Techniques such as TLC or NMR are recommended to monitor reaction progress, especially during the boron transfer step.

Summary of the Preparation Strategy

Stage Key Reagents Conditions Purpose Outcome
1 Pyrazole + brominating agent Ambient, THF Halogenate at position 4 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole
2 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole + boronate ester −20°C to 25°C, THF Transfer boron group 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronic ester moiety. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like toluene or ethanol .

Reaction Parameters Details
Catalysts Pd(PPh₃)₄, PdCl₂(dppf)
Bases K₂CO₃, Na₂CO₃, CsF
Solvents Toluene, ethanol, THF, dioxane
Temperature 80–110°C
Applications Synthesis of biaryl compounds for pharmaceuticals and agrochemicals

Mechanistic Insight :
The boronic ester undergoes transmetallation with the palladium catalyst, transferring the aryl group to the metal center. Subsequent reductive elimination forms the desired biaryl product.

Oxidation to Boronic Acids

The compound can be oxidized to its corresponding boronic acid derivative under controlled conditions, facilitating further functionalization.

Oxidation Conditions Outcomes
Oxidizing Agents Hydrogen peroxide (H₂O₂), NaIO₄
Solvents Water, THF, or acetone
Temperature 0–25°C
Yield 85–95% (estimated based on analogous reactions)

Example Reaction :
C13H23BN2O3+H2O2C9H12BN2O2+byproducts\text{C}_{13}\text{H}_{23}\text{BN}_2\text{O}_3+\text{H}_2\text{O}_2\rightarrow \text{C}_9\text{H}_{12}\text{BN}_2\text{O}_2+\text{byproducts}
The resulting boronic acid is critical for further coupling or conjugation in drug design.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the boronic ester, yielding the boronic acid. This reaction is pivotal for deprotection in multi-step syntheses.

Hydrolysis Parameters Details
Acidic Conditions HCl (1–3 M), room temperature
Basic Conditions NaOH (1–2 M), 50–70°C
Solvents Water, methanol
Applications Intermediate generation for functional materials

Transesterification with Diols

The boronic ester group can undergo transesterification with diols, forming new boronate complexes. This property is exploited in sensor development and dynamic covalent chemistry.

Reaction Setup Observations
Diols Used Pinacol, catechol
Catalysts None (proceeds under mild conditions)
Equilibrium Dynamics Reversible at room temperature

Stability and Handling Considerations

The compound is air- and moisture-sensitive, requiring storage under inert gas. Side reactions (e.g., protodeboronation) may occur under harsh conditions .

Hazard Data Values
Stability Stable at RT if stored in dark, dry environments
Decomposition Above 200°C (no exact data available)

Comparative Reactivity with Analogues

The 2-ethoxyethyl substituent on the pyrazole ring enhances solubility in polar solvents compared to simpler alkyl-substituted analogues (e.g., 1-ethyl derivatives) .

Property 1-(2-Ethoxyethyl) Derivative 1-Ethyl Derivative
Solubility in THF HighModerate
Reaction Rate (Suzuki) Faster (due to improved solubility)Slower
Byproduct Formation ReducedModerate

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as an intermediate in organic syntheses . The presence of the boron atom allows for various transformations, making it useful in the synthesis of more complex molecules. It can participate in:

  • Cross-coupling reactions : The boron moiety can be utilized in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.
  • Functionalization of pyrazoles : The compound can serve as a precursor for synthesizing other pyrazole derivatives with potential biological activities.

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. Specifically:

  • Lead Compound in Drug Development : The structure of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored for its potential as a lead compound in developing new therapeutic agents targeting specific diseases.

Case Study: Biological Evaluation

A study demonstrated that certain pyrazole derivatives showed promising inhibitory activity against specific enzymes involved in cancer progression. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The dioxaborolane group can facilitate the formation of polymeric materials through cross-linking mechanisms.

Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex molecule synthesisVersatile reactivity due to boron functionality
Medicinal ChemistryPotential lead compound for drug developmentAnticancer and anti-inflammatory properties
Material ScienceCross-linking agent in polymer chemistryEnhances mechanical properties

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its reactivity as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Pyrazole-Based Boronic Esters

Compound Name Substituent (R) Molecular Weight Key Properties/Applications References
1-(1-Ethoxyethyl)-4-(pinacol boronate)-1H-pyrazole 1-(1-Ethoxyethyl) 266.14 Used in JAK inhibitor synthesis; CAS 1029716-44-6; moderate solubility in polar solvents.
1-(2,2-Diethoxyethyl)-4-(pinacol boronate)-1H-pyrazole 1-(2,2-Diethoxyethyl) N/A Demonstrated in kinase inhibitor synthesis; longer alkoxy chain improves lipophilicity.
1-Isopropyl-4-(pinacol boronate)-1H-pyrazole 1-Isopropyl ~282.1* Higher steric hindrance reduces coupling efficiency in Suzuki reactions.
1-(2,2-Dimethoxyethyl)-4-(pinacol boronate)-1H-pyrazole 1-(2,2-Dimethoxyethyl) 282.149 Improved stability under acidic conditions; used in PROTAC synthesis.
1-(3-Fluoro-4-methylbenzyl)-4-(pinacol boronate)-1H-pyrazole 1-(3-Fluoro-4-methylbenzyl) ~335.2* Aromatic substituent enhances π-π stacking in enzyme binding (e.g., kinase inhibition).
1-[2-(Methylsulfonyl)ethyl]-4-(pinacol boronate)-1H-pyrazole 1-(Methylsulfonylethyl) N/A Polar sulfonyl group increases aqueous solubility; used in radiolabeling applications.

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • Ethoxyethyl vs. Isopropyl : The ethoxyethyl group (e.g., 1-(1-ethoxyethyl) ) offers a balance between steric bulk and solubility, enabling efficient cross-coupling in Suzuki reactions . In contrast, bulkier substituents like isopropyl reduce reaction rates due to steric hindrance .
  • Aromatic vs. Aliphatic Substituents : Fluorinated benzyl groups (e.g., 1-(3-fluoro-4-methylbenzyl) ) enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors , while aliphatic chains (e.g., 1-(2,2-dimethoxyethyl) ) improve metabolic stability .

Physicochemical Properties :

  • Solubility : Compounds with polar substituents (e.g., methylsulfonylethyl) exhibit higher aqueous solubility, critical for oral bioavailability . Ethoxyethyl derivatives show moderate solubility in organic solvents like DMF and THF .
  • Stability : The pinacol boronate group is sensitive to hydrolysis, but electron-donating substituents (e.g., dimethoxyethyl) stabilize the boronic ester under acidic conditions .

Applications in Drug Discovery :

  • Suzuki Coupling Utility : All analogs serve as coupling partners for aryl halides in drug candidate synthesis. For example, 1-(1-ethoxyethyl) derivatives were used in JAK inhibitor development , while 1-(3-fluoro-4-methylbenzyl) variants contributed to kinase-targeted therapies .
  • Biological Activity : Substitutions at the pyrazole nitrogen directly influence target engagement. Fluorinated analogs show enhanced selectivity for ATP-binding pockets in kinases .

Biological Activity

1-(2-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1029716-44-6) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H23BN2O3
  • Molecular Weight : 253.14 g/mol
  • Structure : The compound features a pyrazole core substituted with a dioxaborolane moiety and an ethoxyethyl group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrazole : Starting with appropriate pyrazole derivatives.
  • Boronic Acid Ester Formation : Reacting with boronic acid derivatives to form the dioxaborolane structure.
  • Final Coupling : Combining the ethoxyethyl group to complete the synthesis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as kinase inhibitors. They can inhibit various receptor tyrosine kinases (RTKs) involved in cancer progression.
  • Case Study : A study on related pyrazole derivatives demonstrated their ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range, indicating high potency against cancer cell lines expressing this receptor .

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways:

  • Inhibition of Cytokines : Research indicates that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In vitro studies have shown that pyrazole derivatives can significantly decrease inflammation markers in macrophage cell lines .

Other Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have been tested for neuroprotective activity in models of neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole AEGFR Inhibition0.01
Pyrazole BAnti-inflammatory0.05
Pyrazole CAntimicrobial0.20
Pyrazole DNeuroprotective0.15

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Studies : Limited data is available; however, preliminary studies indicate low acute toxicity.
  • Regulatory Status : The compound does not appear to contain known carcinogens or endocrine disruptors based on current safety data sheets .

Q & A

Q. What are the primary applications of this compound in organic synthesis?

Basic Research Question
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds, particularly in synthesizing heterocyclic compounds (e.g., pyrazoles, indoles) for medicinal chemistry and materials science. Its pinacol boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis .

Example Reaction Conditions

Reaction ComponentTypical ParametersReference
CatalystPdCl₂(PPh₃)₂ or Pd₂(dba)₃/XPhos
BaseNa₂CO₃ or K₂CO₃
SolventTHF, dioxane, or aqueous mixtures
Temperature80–100°C

Q. How is this compound synthesized, and what are critical reaction parameters?

Basic Research Question
The synthesis involves borylation of a brominated pyrazole precursor (e.g., 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole) using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key parameters:

  • Catalyst system : Pd(dba)₂ or PdCl₂ with phosphine ligands (e.g., XPhos) .
  • Solvent : Anhydrous dioxane or THF to prevent boronate hydrolysis.
  • Temperature : 80–100°C under inert gas (N₂/Ar) to avoid oxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ ~30 ppm for boronate) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .
  • Spectral Data : Cross-reference with supplier-provided spectra (e.g., FTIR, UV-Vis) .

Q. How do steric/electronic effects of the 2-ethoxyethyl group influence reactivity?

Advanced Research Question
The 2-ethoxyethyl substituent introduces steric hindrance near the boron center, potentially slowing transmetallation in Suzuki couplings compared to less bulky analogs (e.g., 1-methyl derivatives). However, its electron-donating ethoxy group stabilizes the boronate intermediate, improving compatibility with electron-deficient coupling partners. Comparative studies using analogs (e.g., 1-tetrahydrofuranyl or 1-cyclohexyl) suggest a trade-off between steric bulk and reaction efficiency .

Q. What strategies optimize stability under storage and reaction conditions?

Advanced Research Question

  • Storage : Refrigerate at 2–8°C in airtight containers under inert gas to prevent hydrolysis/oxidation .
  • Reaction Stability : Use degassed solvents and avoid protic conditions (e.g., excess H₂O). Additives like BHT (butylated hydroxytoluene) may inhibit radical degradation .

Stability Data

ConditionDegradation RateObservationReference
Room Temperature (air)HighBoronate oxidation to B(OH)₃
Refrigeration (N₂)LowStable for >6 months
Aqueous THF (pH 7)ModerateHydrolysis to boronic acid

Q. How to resolve contradictory data in cross-coupling efficiencies?

Advanced Research Question
Discrepancies in yields may arise from:

  • Catalyst Loading : Suboptimal Pd ratios (e.g., <1 mol%) reduce turnover .
  • Base Strength : Weak bases (e.g., NaHCO₃) fail to activate boronate in electron-rich systems .
  • Impurities : Residual Pd or unreacted B₂pin₂ in the boronic ester quench coupling.

Methodological Approach

Control Experiments : Compare yields using standardized conditions (e.g., PdCl₂(PPh₃)₂, Na₂CO₃, THF/H₂O).

Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to identify bottlenecks.

Purification : Pre-purify the boronic ester via flash chromatography to remove Pd residues .

Q. Can this compound participate in non-Suzuki reactions?

Advanced Research Question
Yes, it serves as a boron donor in Chan-Lam couplings (C–N bond formation) or as a directing group in C–H borylation. For example:

  • Chan-Lam Coupling : React with aryl amines using Cu(OAc)₂ and O₂ (yields: 40–70%) .
  • Directed C–H Borylation : Use Ir catalysts (e.g., [Ir(OMe)(COD)]₂) to functionalize adjacent positions .

Q. What are the challenges in scaling up its synthesis?

Advanced Research Question

  • Exothermic Reactions : Borylation at >100°C may require controlled heating/cooling.
  • Pd Removal : Residual Pd in the product necessitates scavengers (e.g., SiliaMetS Thiol) or extraction .
  • Cost : Pd catalysts and B₂pin₂ increase production costs. Alternatives like Ni catalysis are less efficient .

Properties

IUPAC Name

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOQBMUTSAIQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 22 L 4-neck flask equipped with a mechanical stirrer, thermowell, addition funnel, and N2 inlet was charged with 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 700.0 g, 2.63 mol) and THF (5.5 L). The resulting solution was cooled to between −12° C.-−15° C. A solution of 2 M i-PrMgCl in THF (1513 mL, 3.03 mol, 1.15 equiv) was added via an addition funnel over 30 min while maintaining the reaction temperature at <−5° C. and the tan suspension was stirred at <−5° C. for 0.75 hr. The resulting reaction mixture was further cooled to −15° C. and 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (16, 734 g, 805 mL, 3.95 mol, 1.5 equiv) was added rapidly via an addition funnel with the reaction temperature increasing to ˜−5°. [Note: previous work with the analogous TMS-protected pyrazole has shown that slow addition of 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane results in a lower yield.] A nearly clear light brown solution was developed followed by reformation of grayish light suspension. The cooling bath was then removed and the reaction mixture was allowed to warm to 16° C. over 0.75 hr. The mixture was poured into 50 L reparatory funnel containing a stirred saturated aqueous NH4Cl solution (4 L). The mixture was diluted with toluene (8 L), heptane (8 L) and H2O (2 L). The aqueous phase was removed and the organic phase was washed with warm (30° C.) H2O (4×3 L) and saturated brine (2×3 L). The organic phase was dried over Na2SO4, and the solvents were removed under reduced pressure. The residual toluene was further removed by co-evaporation with heptane (2 L). The residual oil was transferred to a 4 L beaker using a minimum amount of heptane (100 mL) and scratched to induce crystallization. The solid was filtered, washed with heptane (200 mL) and dried overnight in a vacuum oven at 30-40° C. The filtrate was concentrated under reduced pressure and the residue was allowed to stand overnight. The resulting solid was filtered, washed with heptane (100 mL) and dried overnight in a vacuum oven at 30-40° C. The two crops were combined to afford 1-(ethoxyethyl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (19, 596 g, 700 g theoretical, 85.1%) as a white to off-white solid. For 19: 1H NMR (DMSO-d6, 400 MHz) δ ppm 8.09 (s, 1H), 8.58 (s, 1H), 7.62 (s, 1H), 5.55 (q, 1H, J=6.1 Hz), 3.37 (dq, 1H, J=7.1, 9.6 Hz), 3.12 (dq, 1H, J=7.0, 9.7 Hz), 1.56 (d, 3H, J=6.0 Hz), 1.24 (s, 12H), 1.00 (t, 3H, J=7.0 Hz); C13H23BN2O3 (MW, 266.14), LCMS (EI) m/e 267 (M++H).
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700 g
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Synthesis routes and methods II

Procedure details

A 22 L 4-neck flask equipped with a mechanical stirrer, thermowell, addition funnel, condenser and N2 inlet was charged with 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (17, 1.42 kg, 7.32 mol), toluene (9.5 L) and ethyl vinyl ether (18, 790.5 g, 1050 mL, 10.98 mol, 1.50 equiv). A 4 M HCl in dioxane (50 mL) was added via an addition funnel over 10 minutes and the resulting reaction mixture was heated at 35-40° C. for 7 hr to give a clear homogeneous solution. When the reaction was shown to be complete by GC, solid NaHCO3 (130 g) was added and the mixture was stirred for 1 hr before being filtered. The filtrate was concentrated under reduced pressure. Heptane (200 mL) was added to the residue to affect crystallization. The solid was collected by filtration and dried in a vacuum oven to afford 1-(ethoxyethyl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (19, 1.896 Kg, 1.948 Kg theoretical, 97.3%) as a white to off-white solid. For 19: 1H NMR (DMSO-d6, 400 MHz) δ ppm 8.09 (s, 1H), 8.58 (s, 1H), 7.62 (s, 1H), 5.55 (q, 1H, J=6.1 Hz), 3.37 (dq, 1H, J=7.1, 9.6 Hz), 3.12 (dq, 1H, J=7.0, 9.7 Hz), 1.56 (d, 3H, J=6.0 Hz), 1.24 (s, 12H), 1.00 (t, 3H, J=7.0 Hz); C13H23BN2O3 (MW, 266.14), LCMS (EI) m/e 267 (M++H).
Quantity
1.42 kg
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Reaction Step One
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1050 mL
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9.5 L
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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